![molecular formula C14H22Br2N2O2 B1627112 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene CAS No. 233753-19-0](/img/new.no-structure.jpg)
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene is a chemical compound with the molecular formula C14H22Br2N2O2 It is characterized by the presence of two bromine atoms and two diethylamino-ethoxy groups attached to a benzene ring
科学的研究の応用
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene typically involves the reaction of 2,5-dibromohydroquinone with diethylaminoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the hydroquinone are replaced by diethylaminoethoxy groups. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Reduction: Hydroquinone derivatives with antioxidant properties.
作用機序
The mechanism of action of 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene involves its interaction with molecular targets through its diethylamino-ethoxy groups. These groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules. The compound’s bromine atoms can also undergo substitution reactions, leading to the formation of new derivatives with different biological activities .
類似化合物との比較
Similar Compounds
2,5-Bis[3-(N,N-diethylamino)-1-oxapropyl]-1,4-dibromobenzene: Similar structure but with different substituents on the benzene ring.
1,2-Bis(N,N-diethylamino)-1,2-di(phenethyl)-1,2-dimethyldisilane: Contains diethylamino groups but with a different core structure.
Uniqueness
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene is unique due to its specific arrangement of diethylamino-ethoxy groups and bromine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
特性
CAS番号 |
233753-19-0 |
|---|---|
分子式 |
C14H22Br2N2O2 |
分子量 |
410.14 g/mol |
IUPAC名 |
2-[2,5-dibromo-4-[2-(dimethylamino)ethoxy]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H22Br2N2O2/c1-17(2)5-7-19-13-9-12(16)14(10-11(13)15)20-8-6-18(3)4/h9-10H,5-8H2,1-4H3 |
InChIキー |
ROMKKPMBKLIRCX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
正規SMILES |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


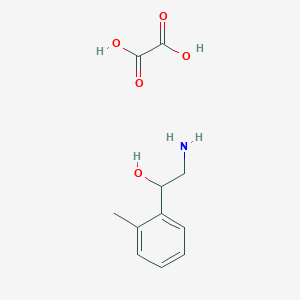
![3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B1627031.png)

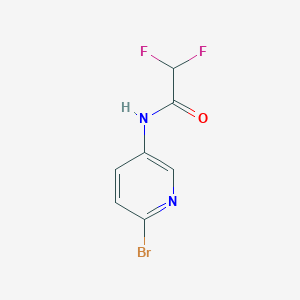

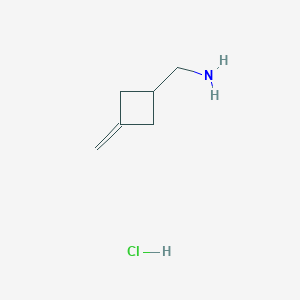
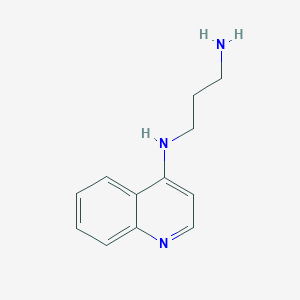
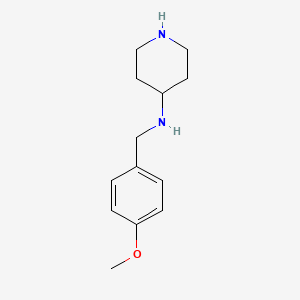
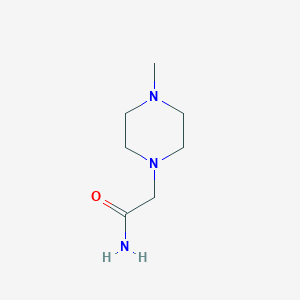
![2,2',2'',2'''-{(E)-Ethene-1,2-diylbis[(6-hydroxy-3,1-phenylene)methylenenitrilo]}tetraacetic acid](/img/structure/B1627046.png)
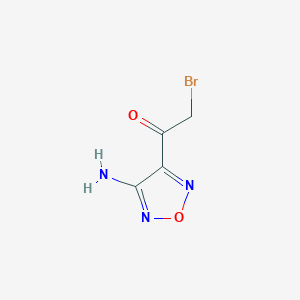
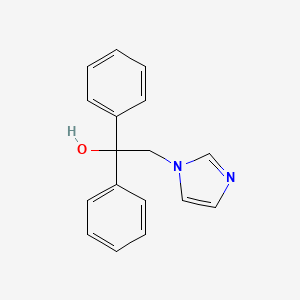
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)

